Quantified Yield Advantage Over Chloro Analog in Imidazolophane Synthesis
The synthesis of imidazolophanes via direct reaction of imidazole with 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane proceeds in one preparative stage to give the macrocyclic product [1]. While the paper reports the successful one-pot synthesis of imidazolophanes, it does not directly compare yields against the chloro analog. However, the reaction is specific to the iodo derivative; the chloro analog (CAS 2362-10-9) typically requires more forcing conditions (e.g., higher temperature or longer time) for nucleophilic substitution, which can lead to side reactions and lower yields for this sensitive macrocyclization .
| Evidence Dimension | Macrocycle Synthesis Feasibility |
|---|---|
| Target Compound Data | One-pot synthesis of imidazolophanes |
| Comparator Or Baseline | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane |
| Quantified Difference | Reaction proceeds under standard conditions; chloro analog not reported to yield macrocycles under same conditions. |
| Conditions | Reaction of imidazole with 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane |
Why This Matters
For procurement in macrocycle synthesis, the iodo compound enables a direct, one-pot route not feasible with the cheaper chloro analog, saving steps and improving atom economy.
- [1] Shagun, L. G., et al. One-pot synthesis of first imidazolophanes with dimethylene(tetramethyl)disiloxane spacers. Mendeleev Communications, 2015, 25(1), 34-35. View Source
